Pyridoxal-d3 Hydrochloride

LC-MS/MS method validation matrix effect correction stable isotope dilution assay

Pyridoxal-d3 Hydrochloride is the regulatory-recommended stable isotope-labeled internal standard for accurate LC-MS/MS quantification of pyridoxal (vitamin B6) in pharmaceutical, clinical, and food safety applications. Unlike unlabeled pyridoxal or surrogate standards, its methyl-d3 labeling ensures matched extraction recovery, ionization response, and chromatographic co-elution, eliminating quantification bias that causes regulatory rejection. Essential for FDA/EMA-compliant bioanalytical method validation and China's GB 5009.154-2023 food testing. Available in ≥98% purity with full Certificate of Analysis.

Molecular Formula C8H6NO3D3·HCl
Molecular Weight 206.54
CAS No. 1173023-49-8
Cat. No. B602526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal-d3 Hydrochloride
CAS1173023-49-8
Synonyms3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde-d3 Hydrochloride;  2-Methyl-3-hydroxy-4-formyl-5-hydroxymethylpyridine-d3 Hydrochloride;  3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde-d3 Hydrochloride;  3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde-d3 Hydrochloride
Molecular FormulaC8H6NO3D3·HCl
Molecular Weight206.54
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)CO.Cl
InChIInChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3;
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal-d3 Hydrochloride CAS 1173023-49-8: Stable Isotope-Labeled Vitamin B6 Internal Standard for Quantitative LC-MS/MS


Pyridoxal-d3 Hydrochloride (CAS 1173023-49-8) is a stable isotope-labeled analog of pyridoxal hydrochloride, one of the three natural forms of vitamin B6, in which three hydrogen atoms on the methyl group at the C-2 position have been replaced with deuterium atoms . As a pyridoxal vitamer, this compound belongs to the broader class of B6 vitamers that serve as precursors to the biologically active coenzyme pyridoxal-5′-phosphate (PLP), which is essential for over 140 distinct enzymatic reactions including amino acid metabolism, neurotransmitter synthesis, and glycogen degradation . The hydrochloride salt form of this deuterated compound exhibits a molecular weight of 206.64 g/mol and is characterized by a pale yellow solid appearance with a melting point of approximately 173°C (with decomposition) .

Why Pyridoxal-d3 Hydrochloride Cannot Be Substituted with Unlabeled Pyridoxal or Alternative Internal Standards in Quantitative Bioanalysis


Generic substitution of Pyridoxal-d3 Hydrochloride with unlabeled pyridoxal hydrochloride or structurally dissimilar internal standards fails in quantitative LC-MS/MS applications due to fundamentally different analytical behavior under biological matrix conditions. Unlabeled pyridoxal is the endogenous analyte itself and therefore cannot serve as an internal standard. Structurally related surrogate internal standards (e.g., non-analogous compounds) do not co-elute with the analyte and exhibit differential extraction recovery, ionization response, and matrix effect susceptibility, leading to uncorrected quantification bias that can render assay data unreliable or rejected in regulatory submissions [1]. Even among deuterated internal standards, retention time shifts between deuterated and non-deuterated species have been documented, with the magnitude and direction of shift depending on the number and position of deuterium labels as well as chromatographic conditions, meaning that not all deuterated vitamin B6 internal standards perform equivalently [2].

Quantitative Differentiation Evidence for Pyridoxal-d3 Hydrochloride: Comparator-Based Performance Data


Matrix Effect Compensation: Pyridoxal-d3 Hydrochloride versus Unlabeled Pyridoxal Hydrochloride

Pyridoxal-d3 Hydrochloride, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the unlabeled analyte (pyridoxal hydrochloride) under identical chromatographic conditions, thereby experiencing the same degree of ion suppression or enhancement from biological matrix components such as plasma proteins, phospholipids, and salts . In contrast, unlabeled pyridoxal cannot serve as an internal standard because it is the analyte of interest itself; structurally dissimilar surrogate internal standards do not co-elute and therefore fail to normalize matrix-induced signal variability [1]. While direct quantitative comparison data for Pyridoxal-d3 in vitamin B6 assays is not publicly available in peer-reviewed literature, the general principle of SIL-IS matrix effect compensation is well-established and cited in FDA Bioanalytical Method Validation Guidance as the preferred approach [2].

LC-MS/MS method validation matrix effect correction stable isotope dilution assay

Quantitative Accuracy and Precision: Deuterated Internal Standard Method versus Non-Isotope Dilution Approaches for Vitamin B6 Vitamers

Isotope dilution mass spectrometry (IDMS) using deuterated vitamin B6 internal standards—including deuterated forms of pyridoxal—has been established as a reference methodology for the simultaneous quantitative analysis of vitamin B6 vitamers in biological samples at levels as low as 0.02 nmol/ml [1]. In a validated LC-MS/MS method employing stable isotope dilution assay (SIDA) for B6 vitamer quantification in food samples, intra-day precisions ranged from 4 to 10% with accuracy between 91-108% [2]. In contrast, non-isotope dilution methods (e.g., external calibration or structurally unrelated internal standards) do not correct for extraction variability and ionization fluctuations, introducing uncontrolled systematic error that can exceed 20-30% bias in complex matrices [3].

isotope dilution mass spectrometry vitamin B6 quantification analytical method validation

Mass Difference Adequacy: Pyridoxal-d3 (+3 Da) versus Hypothetical Pyridoxal-d2 (+2 Da) Internal Standard

For small molecule analytes with molecular weight less than 1,000 Da, a minimum mass difference of three or more mass units between the analyte and its stable isotope-labeled internal standard is generally required to avoid spectral overlap and ensure accurate quantification . Pyridoxal-d3 Hydrochloride, with three deuterium substitutions (ΔM = +3 Da from unlabeled pyridoxal), satisfies this minimum requirement, whereas a hypothetical d2-labeled analog (ΔM = +2 Da) may fall below the recommended threshold for some analytical applications . Pyridoxine-d2 hydrochloride (CAS 5027-82-7) is commercially available, but its lower mass difference of +2 Da may be insufficient for certain high-sensitivity LC-MS/MS methods where isotopic envelope overlap from natural abundance isotopes could interfere with quantification .

isotopic mass difference SIL internal standard design LC-MS spectral overlap

Purity and Isotopic Enrichment Specifications Across Multiple Certified Suppliers: Batch Consistency Evidence

Pyridoxal-d3 Hydrochloride is commercially available from multiple certified suppliers with consistent purity and isotopic enrichment specifications: ≥98% chemical purity (by CP/HPLC) and ≥98% atom D isotopic enrichment . Supplier BOC Sciences operates GMP-compliant and ISO-certified production facilities, providing batch-to-batch consistency and regulatory alignment for pharmaceutical quality control applications . Additionally, ISO 17034-certified reference material producers offer this compound as an analytical standard with full characterization data compliant with regulatory guidelines [1]. In contrast, unlabeled pyridoxal hydrochloride is typically available at HPLC ≥98% purity but lacks the isotopic labeling required for mass spectrometric internal standardization [2].

certificate of analysis isotopic purity reference standard quality

Label Stability: Pyridoxal-d3 (C-Methyl Position) versus Labile Deuterium Positions in Alternative Analogs

The stability of deuterium labels in SIL internal standards is a critical design consideration that directly affects quantitative accuracy. Labels positioned on heteroatoms (O, N) or on carbons adjacent to carbonyl groups are susceptible to proton/deuterium exchange with solvent or biological matrix components, leading to back-exchange to the unlabeled species and compromising quantification . Pyridoxal-d3 Hydrochloride features deuterium labels on the methyl group at the C-2 position of the pyridine ring, a carbon position that is not adjacent to the aldehyde carbonyl (C-4) and therefore expected to exhibit greater resistance to H/D exchange compared to labels placed at alpha-carbonyl positions . Alternative deuterated vitamin B6 compounds with different labeling positions (or with fewer deuterium atoms) may exhibit differential exchange kinetics under the same analytical conditions [1].

deuterium exchange stability isotope label retention SIL internal standard design criteria

Optimal Procurement and Application Scenarios for Pyridoxal-d3 Hydrochloride Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for Pharmaceutical Pharmacokinetic Studies

Pyridoxal-d3 Hydrochloride is the appropriate internal standard for LC-MS/MS assays supporting pharmacokinetic studies and bioanalytical method validation in regulated pharmaceutical development. The European Medicines Agency (EMA) reports that over 90% of submissions incorporate stable isotope-labeled internal standards, and EMA has rejected studies using surrogate internal standards deemed insufficiently analogous to the analyte [1]. The FDA Bioanalytical Method Validation Guidance recommends the use of stable isotope-labeled compounds as internal standards whenever possible [2]. Additionally, the FDA has issued 483 citations to laboratories for inadequate tracking of internal standard responses, underscoring the regulatory expectation for robust SIL-IS implementation [1].

Food Safety and Nutritional Compliance Testing per GB 5009.154-2023

China's mandatory national food safety standard GB 5009.154-2023 (effective March 6, 2024) specifies LC-MS/MS and LC-MS methods for the determination of vitamin B6 in food products [3]. Pyridoxal-d3 Hydrochloride serves as the matched internal standard for accurate quantification of pyridoxal in complex food matrices including dairy products, infant formula, cereals, and nutritional supplements, providing the isotopic dilution capability essential for compliance testing in regulated food safety laboratories [4].

Clinical Biomarker Quantification of Vitamin B6 Status and Metabolic Disorders

In clinical research settings requiring precise measurement of vitamin B6 vitamers for diagnosing deficiency states (associated with epilepsy, seizures, and metabolic dysfunction), Pyridoxal-d3 Hydrochloride enables LC-MS/MS methods that distinguish endogenous pyridoxal from isotopically labeled internal standard . The compound's use as a tracer in metabolic pathway studies involving PLP-dependent enzymes is well-established, allowing researchers to track vitamin B6 metabolism and enzyme catalysis without isotopic effects altering experimental outcomes .

Academic and Industrial Vitamin B6 Metabolism Research Requiring Isotopic Tracing

Pyridoxal-d3 Hydrochloride is employed in research studies involving the biosynthesis, transport, and metabolic fate of vitamin B6 compounds. The compound serves as a stable isotope tracer for studying the mechanism of action of vitamin B6 in enzyme catalysis, particularly given that pyridoxal phosphate (the phosphorylated derivative) functions as a coenzyme for over 140 distinct enzymatic reactions including transamination, decarboxylation, and racemization . The methyl-d3 labeling provides the necessary mass shift for MS-based tracking while maintaining chemical equivalence to endogenous pyridoxal.

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